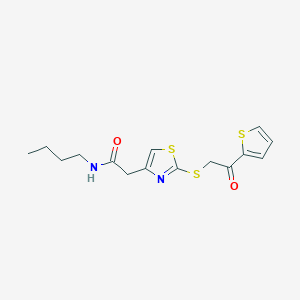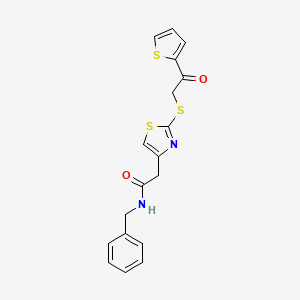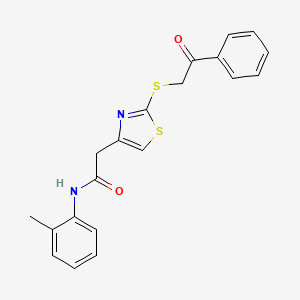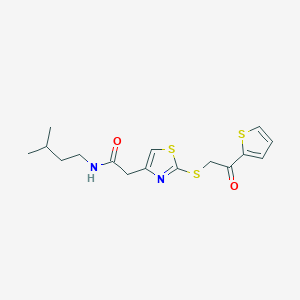
N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
説明
“N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C19H25N3O2S2 and a molecular weight of 391.55. It’s a part of the thiophene family, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
作用機序
N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide inhibits the activity of BTK and ITK by binding to the active site of these enzymes, thereby preventing their activation. BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. Inhibition of BTK by this compound leads to the suppression of B cell receptor signaling and subsequent inhibition of B cell proliferation and survival. ITK is involved in T cell activation and inhibition of ITK by this compound leads to the suppression of T cell activation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma cells. This compound has also been shown to suppress the activity of B cells and T cells, which play a crucial role in the immune response. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is its specificity for BTK and ITK, which makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound.
将来の方向性
There are several future directions for the research and development of N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide. One direction is to optimize the pharmacokinetic properties of this compound to improve its efficacy in vivo. Another direction is to investigate the potential of this compound as a combination therapy with other anti-cancer or immunomodulatory agents. Furthermore, the potential of this compound as a treatment for other autoimmune diseases, such as rheumatoid arthritis and lupus, should also be explored. Finally, the safety and efficacy of this compound in clinical trials should be evaluated to determine its potential as a therapeutic agent for cancer and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the optimal dosing regimen and potential side effects of this compound, as well as its potential as a combination therapy and treatment for other autoimmune diseases.
科学的研究の応用
N-isopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has been extensively studied in preclinical models for its potential as a treatment for various types of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. This inhibition leads to the suppression of B cell receptor signaling and subsequent inhibition of B cell proliferation and survival. This compound has also been shown to inhibit the activity of interleukin-2-inducible T cell kinase (ITK), which is involved in T cell activation.
特性
IUPAC Name |
N-(3-methylbutyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S3/c1-11(2)5-6-17-15(20)8-12-9-22-16(18-12)23-10-13(19)14-4-3-7-21-14/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJAGWLHXBBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



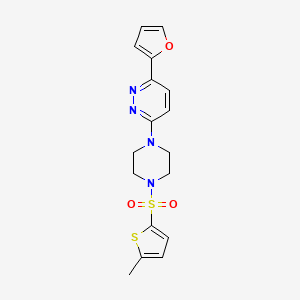
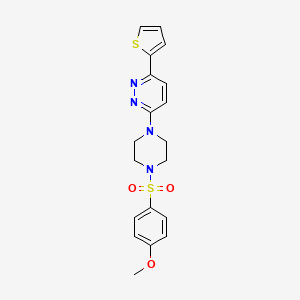
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B3311806.png)
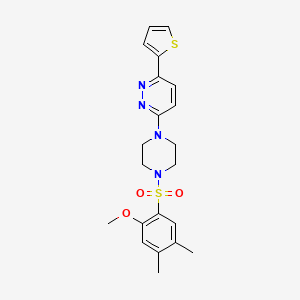
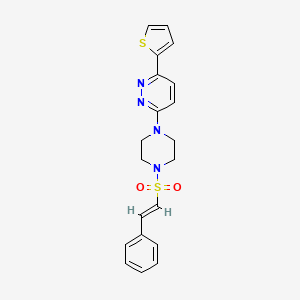
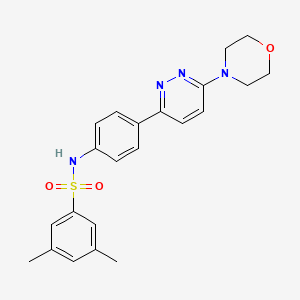
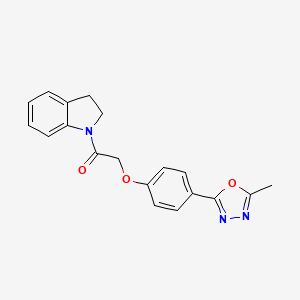

![2-ethoxy-5-isopropyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311852.png)

![N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B3311860.png)
